molecular formula C10H13N3O4 B8643804 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester

3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester

Cat. No. B8643804
M. Wt: 239.23 g/mol
InChI Key: VBBRZXNGRQFAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester is a useful research compound. Its molecular formula is C10H13N3O4 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

ethyl 3-[(3-nitropyridin-2-yl)amino]propanoate

InChI

InChI=1S/C10H13N3O4/c1-2-17-9(14)5-7-12-10-8(13(15)16)4-3-6-11-10/h3-4,6H,2,5,7H2,1H3,(H,11,12)

InChI Key

VBBRZXNGRQFAJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1=C(C=CC=N1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-nitropyridine (68.6 g, 0.434 mole), β-alanine ethyl ester hydrochloride (100 g, 0.651 mole), triethylamine (103.7 g, 1.03 mole) and 95% ethanol (675 ml) was refluxed for 5 hr and then stirred at room temperature overnight. The solvent was evaporated at reduced pressure and the residue was triturated in ethyl acetate (700 ml). The solid was filtered and washed with ethyl acetate. The filtrate was washed three times with water, dried over anhydrous sodium sulfate, filtered and evaporated at reduced pressure to give 113.4 g of an oil. The oil was eluted through a silica gel column (400 g) with ethyl acetate. The eluent was evaporated at reduced pressure to give 106.2 g of an oil (100% yield). A small portion of the oil was crystallized from petroleum ether to give 0.7 g of yellow solid of the title compound, mp. 32.5°-33.5° C.
Quantity
68.6 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
103.7 g
Type
reactant
Reaction Step One
Quantity
675 mL
Type
solvent
Reaction Step One
Name

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